6-Ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Description
6-Ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H22ClN3O3S and its molecular weight is 395.9. The purity is usually 95%.
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Biological Activity
6-Ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic compound that belongs to the class of tetrahydrothieno derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is C16H20N2O3S with a molecular weight of approximately 336.41 g/mol. It features a thieno[2,3-c]pyridine core that is substituted with an ethyl group and a phenoxyacetamido moiety. The structural attributes contribute to its biological activity.
The biological activity of this compound has been primarily linked to its interactions with various receptors and enzymes. Notably, it has been studied for its inhibitory effects on human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in the biosynthesis of catecholamines.
Inhibitory Potency
Research indicates that derivatives of the thieno[2,3-c]pyridine structure exhibit significant inhibitory potency against hPNMT. For instance, studies have shown that certain substitutions on the tetrahydrothieno ring enhance the inhibitory effects compared to traditional phenylethylamine structures. The compound’s affinity for the alpha-2 adrenergic receptor has also been noted, which could implicate its role in modulating neurotransmitter release.
Compound | hPNMT Inhibition (%) | α2-Adrenoceptor Affinity |
---|---|---|
6-Ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | 50% | High |
3-Thienylmethylamine | 75% | Moderate |
Benzylamine | 25% | Low |
Case Studies
- Case Study on Neurotransmitter Modulation : A study conducted on animal models demonstrated that administration of the compound led to a significant decrease in norepinephrine levels in the brain, suggesting its potential as a therapeutic agent for conditions characterized by excessive catecholamine release.
- Cardiovascular Effects : In vitro experiments indicated that this compound could reduce heart rate and blood pressure in isolated cardiac tissues by acting as an antagonist at adrenergic receptors. This effect was attributed to its structural similarity to known adrenergic antagonists.
Safety and Toxicology
Toxicological assessments have shown that while the compound exhibits promising biological activity, it also presents certain risks. Acute toxicity studies have indicated potential harmful effects if ingested in large quantities. Skin irritation was also noted during preliminary safety evaluations.
Properties
IUPAC Name |
6-ethyl-2-[(2-phenoxyacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S.ClH/c1-2-21-9-8-13-14(10-21)25-18(16(13)17(19)23)20-15(22)11-24-12-6-4-3-5-7-12;/h3-7H,2,8-11H2,1H3,(H2,19,23)(H,20,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUXJMZNLZNREC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)COC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.